molecular formula C7H12ClN3O2 B181456 Methyl L-histidinate hydrochloride CAS No. 18684-16-7

Methyl L-histidinate hydrochloride

Cat. No. B181456
CAS RN: 18684-16-7
M. Wt: 205.64 g/mol
InChI Key: VEEIFXWJNCAVEQ-RGMNGODLSA-N
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Description

Methyl L-histidinate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is a derivative of histidine, an essential amino acid that plays a crucial role in various physiological processes. Methyl L-histidinate hydrochloride is synthesized using specific methods and has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

Methyl L-histidinate hydrochloride exerts its effects by regulating various biochemical pathways. It acts as an antioxidant and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, it can modulate neurotransmitter levels in the brain, which can improve cognitive function. Methyl L-histidinate hydrochloride also regulates the expression of various genes involved in the immune response and inflammation.

Biochemical And Physiological Effects

Methyl L-histidinate hydrochloride has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce oxidative stress, and regulate immune response and inflammation. Additionally, it can improve liver function and reduce liver damage.

Advantages And Limitations For Lab Experiments

Methyl L-histidinate hydrochloride has several advantages for lab experiments. It is easy to synthesize, and the purity of the final product can be easily determined. Additionally, it has been extensively studied for its biochemical and physiological effects, which makes it an attractive compound for research. However, there are limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, the optimal dosage and administration route for Methyl L-histidinate hydrochloride are not well-established.

Future Directions

There are several future directions for the research on Methyl L-histidinate hydrochloride. One potential area of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it can be studied for its potential use in the treatment of liver diseases such as non-alcoholic fatty liver disease. Further research is also needed to determine the optimal dosage and administration route for Methyl L-histidinate hydrochloride. Finally, its safety profile needs to be established to determine its potential use as a dietary supplement.
Conclusion:
Methyl L-histidinate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. It is synthesized using specific methods and has been extensively studied for its biochemical and physiological effects. Methyl L-histidinate hydrochloride has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for the research on Methyl L-histidinate hydrochloride, and further studies are needed to determine its potential use in the treatment of various diseases.

Synthesis Methods

Methyl L-histidinate hydrochloride is synthesized by reacting histidine with methanol and hydrochloric acid. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques such as recrystallization and chromatography. The purity of the final product is crucial for its use in scientific research.

Scientific Research Applications

Methyl L-histidinate hydrochloride has been extensively studied for its potential therapeutic benefits. It has been shown to have antioxidant properties and can scavenge free radicals, which are implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Methyl L-histidinate hydrochloride has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential use in the treatment of liver diseases and as a dietary supplement.

properties

CAS RN

18684-16-7

Product Name

Methyl L-histidinate hydrochloride

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

VEEIFXWJNCAVEQ-RGMNGODLSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)N.Cl

SMILES

COC(=O)C(CC1=CN=CN1)N.Cl

Canonical SMILES

COC(=O)C(CC1=CN=CN1)N.Cl

Other CAS RN

22888-60-4

synonyms

L-Histidine, Methyl ester, Monohydrochloride

Origin of Product

United States

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